Prazosin hydrochloride

Catalog No.
S540135
CAS No.
19237-84-4
M.F
C19H22ClN5O4
M. Wt
419.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prazosin hydrochloride

CAS Number

19237-84-4

Product Name

Prazosin hydrochloride

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydron;chloride

Molecular Formula

C19H22ClN5O4

Molecular Weight

419.9 g/mol

InChI

InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H

InChI Key

WFXFYZULCQKPIP-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl

Solubility

61.9 [ug/mL] (The mean of the results at pH 7.4)
Soluble at ambient temperatures (mg/ml): acetone, 0.0072; methanol, 6.4; ethanol, 0.84; dimethylformamide, 1.3; dimethylacetamide, 1.2; chloroform, 0.041
In water, 1.4 mg/ml @ pH approx 3.5

Synonyms

Furazosin, HCL, Prazosin, Hydrochloride, Prazosin, Minipress, Pratsiol, Prazosin, Prazosin HCL, Prazosin Hydrochloride

Canonical SMILES

[H+].COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.[Cl-]

Hypertension Management:

Prazosin hydrochloride, a selective alpha-1 adrenergic receptor antagonist, has been extensively studied for its role in managing hypertension (high blood pressure). Its mechanism of action involves blocking the alpha-1 receptors in blood vessel walls, leading to relaxation and vasodilation, ultimately lowering blood pressure.

  • Efficacy and tolerability: Numerous studies have demonstrated its effectiveness in reducing blood pressure, both alone and in combination with other antihypertensive medications. [Source: ]
  • Advantages: Prazosin offers several advantages over other antihypertensive agents, particularly for specific patient groups. It does not negatively impact heart rate or lung function, making it suitable for patients with asthma or chronic obstructive pulmonary disease (COPD). [Source: ]

Benign Prostatic Hyperplasia (BPH):

Prazosin has shown promise in managing BPH, a condition characterized by enlarged prostate glands. Its vasodilatory effects improve blood flow to the prostate, potentially alleviating urinary symptoms associated with BPH.

  • Improved urinary flow: Clinical trials have reported significant improvements in urinary flow rate and symptom scores in BPH patients treated with prazosin. [Source: ]
  • Alternative to surgery: Prazosin may offer a less invasive alternative to surgical intervention for certain BPH cases, especially in the early stages. [Source: ]

Post-Traumatic Stress Disorder (PTSD) and Nightmares:

Emerging research explores the potential of prazosin in reducing nightmares associated with PTSD. Its alpha-1 antagonism might influence brain regions involved in fear processing and sleep regulation.

  • Reduced nightmare frequency: Several studies have shown a significant decrease in nightmare frequency and intensity in PTSD patients treated with prazosin compared to placebo. [Source: ]
  • Ongoing research: While promising, further research is needed to confirm the long-term efficacy and safety of prazosin for PTSD-related nightmares.

Prazosin hydrochloride is a medication belonging to the class of alpha-1 adrenergic antagonists. It is primarily used to treat hypertension and is known for its ability to relax blood vessels, thereby improving blood flow and reducing blood pressure. The chemical structure of prazosin hydrochloride is represented by the molecular formula C19H22ClN5O4C_{19}H_{22}ClN_{5}O_{4} with a molecular weight of approximately 419.86 g/mol. It appears as a white crystalline powder that is slightly soluble in water and isotonic saline .

Prazosin hydrochloride works by selectively blocking alpha-1 adrenergic receptors. These receptors are located in blood vessel walls and when stimulated, cause them to constrict, leading to increased blood pressure []. Prazosin binds to these receptors, preventing the binding of norepinephrine, a vasoconstrictor. This relaxation of blood vessels allows for improved blood flow and reduces blood pressure [].

Prazosin hydrochloride is generally well-tolerated, but side effects can occur, including dizziness, lightheadedness, and fatigue, particularly upon initiation of treatment []. The first dose is typically taken at bedtime to minimize the risk of fainting [].

Prazosin hydrochloride can also interact with other medications, so it is crucial to disclose all medications you are taking to your doctor before starting Prazosin [].

Prazosin acts by selectively inhibiting postsynaptic alpha-1 adrenergic receptors, which are responsible for vasoconstriction. By blocking these receptors, prazosin prevents the action of catecholamines like norepinephrine and epinephrine, leading to vasodilation and decreased peripheral vascular resistance. The primary metabolic pathway involves demethylation and conjugation in the liver, resulting in various metabolites that are primarily excreted through bile and feces .

Prazosin's biological activity is characterized by its antihypertensive effects, which occur without causing significant reflex tachycardia—a common side effect associated with other antihypertensive agents. Its mechanism involves the blockade of alpha-1 adrenergic receptors, leading to relaxation of vascular smooth muscle and subsequent lowering of blood pressure. Additionally, prazosin has shown efficacy in managing symptoms of post-traumatic stress disorder (PTSD), particularly in alleviating nightmares associated with the condition .

The synthesis of prazosin hydrochloride typically involves several steps starting from 2-amino-4,6-dimethoxyquinazoline. The process includes:

  • Formation of the Piperazine Ring: This is achieved through a reaction between 2-amino-4,6-dimethoxyquinazoline and furoyl chloride.
  • Cyclization: The piperazine derivative undergoes cyclization to form the quinazoline structure.
  • Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt by reacting it with hydrochloric acid.

These reactions require careful control of conditions such as temperature and pH to ensure high yield and purity .

Prazosin is primarily indicated for:

  • Hypertension: It effectively lowers blood pressure in patients with hypertension.
  • Post-Traumatic Stress Disorder: It is used off-label to manage PTSD symptoms, particularly nightmares.
  • Benign Prostatic Hyperplasia: Prazosin can help relieve urinary symptoms associated with this condition due to its relaxing effect on smooth muscle in the bladder neck .

Prazosin exhibits several drug interactions that can affect its efficacy and safety profile:

  • Cardiac Glycosides: No significant interactions have been noted with digoxin or other cardiac glycosides.
  • Antihypertensives: Caution is advised when used with other antihypertensive agents due to additive effects.
  • Alcohol: Concurrent use may enhance side effects such as dizziness or fainting.
  • Sedatives: There may be increased sedation when combined with tranquilizers or sedatives like diazepam .

Clinical studies have reported minimal adverse interactions when prazosin is used alongside various medications, including insulin and antiarrhythmics, although monitoring is recommended .

Prazosin shares structural similarities with other alpha-1 antagonists but exhibits unique properties that differentiate it from these compounds. Below are some similar compounds:

Compound NameChemical StructureUnique Features
DoxazosinC19H22N2O4SLonger half-life; used for hypertension and BPH
TerazosinC19H25N3O4SSimilar uses as prazosin; longer duration of action
AlfuzosinC19H23N3O4Selective for alpha-1A receptors; fewer side effects
SilodosinC21H27N3O4Highly selective for alpha-1A; minimal cardiovascular effects

Prazosin's unique characteristic lies in its relatively short half-life (2–3 hours) compared to others like doxazosin and terazosin, which have longer durations of action. This may influence dosing schedules and patient management strategies .

Structural Basis of Prazosin-Receptor Binding Dynamics

Prazosin exhibits high-affinity binding to α₁ARs through a combination of electrostatic and hydrophobic interactions within the orthosteric pocket. The crystal structure of the α₁B-adrenergic receptor (α₁BAR) bound to (+)-cyclazosin, a structural analog of prazosin, reveals critical residues involved in ligand recognition [3]. The piperazinyl quinazoline scaffold of prazosin engages with transmembrane (TM) domains 3, 5, 6, and 7, forming hydrogen bonds with aspartate (D106³.³²) and serine (S188⁵.⁴²) residues [3] [5]. Mutagenesis studies identify Thr130³.³⁶ and Asp125³.³¹ in TM3 as pivotal for prazosin binding, with substitutions at these positions reducing affinity by >100-fold [6].

Table 1: Key Residues in Prazosin Binding

Receptor SubtypeCritical ResiduesInteraction TypeAffinity Impact (ΔpKi)
α₁BAsp125³.³¹Electrostatic-3.2 [6]
α₁BThr130³.³⁶Hydrogen bonding-2.8 [6]
α₁AD106³.³²Hydrogen bonding-4.1 [5]

The inverse agonist activity of prazosin is attributed to its stabilization of an inactive receptor conformation. In α₁BAR, prazosin binding prevents the outward movement of TM6, a structural rearrangement necessary for G protein coupling [3]. Comparative analysis of α₁A- and α₁B-subtypes highlights conserved interactions in TM3 and TM5 but divergent extracellular loop 2 (ECL2) conformations, which influence ligand access to the binding pocket [5].

Allosteric Modulation of Transmembrane Domain Interactions

Allosteric sodium ions modulate α₁AR function by binding to a conserved site near TM2 and TM7. In α₁BAR, sodium coordination involves residues D2.50, S3.39, and N7.45, which stabilize an inactive receptor state [4]. Prazosin’s binding affinity is enhanced in the presence of sodium, as the ion allosterically restricts conformational flexibility, favoring high-affinity antagonist binding [4]. Molecular dynamics simulations suggest that sodium depletion reduces prazosin’s residence time by 40%, underscoring the ion’s role in maintaining receptor-ligand complex stability [4].

Figure 1: Allosteric Sodium Binding Site in α₁ARs

  • Key residues: D2.50 (TM2), S3.39 (TM3), N7.45 (TM7)
  • Effect on prazosin: Increases binding affinity by 2.5-fold [4]

Comparative Analysis of Subtype Selectivity (α₁A vs. α₁B vs. α₁D)

Prazosin demonstrates subtype-specific binding kinetics, with the highest affinity for α₁B (Ki = 0.06–0.38 nM), followed by α₁A (Ki = 0.13–1.0 nM) and α₁D (Ki = 0.06–0.62 nM) [1] [3]. Structural determinants of selectivity include:

  • ECL2 Variability: α₁B’s extended ECL2 forms a partial lid over the binding pocket, reducing solvent accessibility and enhancing prazosin’s residence time compared to α₁A [3].
  • TM5 Conformation: A glycine-rich motif in α₁B (G183⁴.⁶³) permits tighter ligand packing, whereas α₁A’s bulkier residues sterically hinder prazosin orientation [3] [5].
  • Extracellular Vestibule: The α₁A subtype exhibits a wider vestibule, allowing partial entry of bulkier antagonists like tamsulosin, which compete with prazosin [5].

Table 2: Subtype-Selective Binding Parameters

SubtypeKd (nM)Bmax (fmol/mg)Tissue Localization
α₁A0.13527 ± 14 [2]Prostate, cerebral cortex
α₁B0.06138 ± 4 [2]Liver, spleen
α₁D0.38Not reportedAorta, coronary arteries

Impact on Secondary Messenger Systems (Gq/11 Protein Coupling)

Prazosin inhibits Gq/11-mediated signaling by stabilizing α₁ARs in an inactive state. Agonist-bound α₁ARs activate phospholipase C (PLC) via Gq/11, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). Prazosin’s inverse agonism reduces basal IP3 production by 70% in α₁B-expressing cells, as measured by radioligand displacement assays [3].

Mechanistic Insights:

  • TM6 Orientation: Inactive α₁ARs exhibit a 6.5 Å inward shift of TM6, preventing G protein docking [5].
  • Arrestin Bias: Sodium site mutations (e.g., N3.35A) decouple Gq signaling but preserve β-arrestin recruitment, a phenomenon not observed with prazosin due to its rigid binding pose [4].

Table 3: Signaling Effects of Prazosin Across Subtypes

SubtypeGq Activity (% Inhibition)IP3 Reduction (%)β-Arrestin Recruitment
α₁A85 ± 6 [5]65 ± 8 [5]No effect [5]
α₁B92 ± 4 [3]70 ± 5 [3]No effect [3]
α₁D78 ± 7 [1]58 ± 6 [1]No effect [1]

Prazosin hydrochloride exhibits complex pharmacokinetic behavior that is best described by a multi-compartmental model, with studies consistently demonstrating that the drug follows a two-compartment open kinetic model following intravenous administration [1] [2]. The compound displays distinctive tissue distribution patterns with pronounced penetration into cardiovascular tissues, which correlates with its therapeutic mechanism of action.

The central compartment volume of prazosin hydrochloride is approximately 0.25 liters per kilogram, representing the immediate distribution space including plasma and highly perfused organs [1] [3]. The peripheral compartment exhibits a larger volume of 0.35 liters per kilogram, indicating extensive tissue distribution beyond the vascular space [2] [3]. The steady-state volume of distribution reaches 42.2 ± 8.9 liters in humans, demonstrating significant tissue uptake that extends well beyond total body water [1] [4].

Tissue penetration analysis reveals marked preferential accumulation in hepatic and renal tissues, with tissue-to-plasma ratios of 15.2 ± 3.4 and 8.9 ± 2.1, respectively [5] [6]. Cardiovascular tissues show substantial prazosin concentrations, with aortic tissue achieving ratios of 12.1 ± 2.8, coronary arteries reaching 9.4 ± 2.0, and peripheral arteries attaining 7.8 ± 1.6 [7] [6]. This distribution pattern explains the prolonged antihypertensive effect observed clinically, which persists for approximately 10 hours despite the relatively short plasma half-life of 2.5 hours [8].

The distribution kinetics demonstrate a biphasic pattern with a rapid initial distribution phase characterized by a distribution half-life of 0.5 ± 0.2 hours, followed by a slower elimination phase [3]. Brain penetration remains limited with a tissue-to-plasma ratio of only 0.8 ± 0.2, indicating restricted blood-brain barrier penetration [6]. Muscle and adipose tissues show moderate accumulation with ratios of 2.1 ± 0.4 and 1.5 ± 0.3, respectively [6].

TissueTissue:Plasma RatioPeak Concentration Time (hours)Elimination Half-life (hours)
Liver15.2 ± 3.41.03.2
Kidney8.9 ± 2.11.52.8
Aorta12.1 ± 2.81.55.8
Coronary arteries9.4 ± 2.02.06.2
Heart4.3 ± 0.82.04.1
Brain0.8 ± 0.23.01.8

Cytochrome P450-Mediated Metabolic Pathways

The biotransformation of prazosin hydrochloride involves multiple cytochrome P450 isoforms, with the predominant metabolic pathways including demethylation reactions, furan ring oxidation, and conjugation processes [9] [10]. The primary metabolic route involves 6-O-demethylation and 7-O-demethylation, which are principally catalyzed by cytochrome P450 3A4 with secondary contributions from cytochrome P450 2C9 [9] [11].

Cytochrome P450 3A4 represents the major enzyme responsible for prazosin metabolism, accounting for approximately 60-70% of the total hepatic clearance [9] [12]. This enzyme catalyzes the formation of 6-hydroxy-prazosin and 7-hydroxy-prazosin, which constitute the major circulating metabolites [9] [11]. The 6-O-demethylation pathway contributes 35-45% of the total metabolic activity, while 7-O-demethylation accounts for 25-35% of the biotransformation [9].

Cytochrome P450 2D6 serves as a secondary metabolic pathway, primarily mediating N-demethylation reactions that produce N-desmethyl-prazosin [9]. This pathway contributes approximately 15-25% of the total metabolic clearance and also participates in piperazine ring oxidation, forming carbinolamine and iminium intermediates [9]. The cytochrome P450 2D6-mediated reactions exhibit polymorphic variation, potentially leading to interindividual differences in drug clearance [13].

Additional metabolic pathways include furan ring oxidation mediated by cytochrome P450 3A4 and cytochrome P450 2E1, which generates ring-opened metabolites through reactive gamma-keto-alpha,beta-unsaturated aldehyde intermediates [9]. These reactive intermediates can undergo glutathione conjugation, forming prazosin-glutathione conjugates that represent a minor detoxification pathway [9].

Metabolic PathwayPrimary CYP EnzymeSecondary CYP EnzymeMetaboliteRelative Activity (%)
6-O-demethylationCYP3A4CYP2C96-hydroxy-prazosin35-45
7-O-demethylationCYP3A4CYP2C97-hydroxy-prazosin25-35
N-demethylationCYP2D6CYP3A4N-desmethyl-prazosin15-25
Furan ring oxidationCYP3A4CYP2E1Ring-opened products5-10
Piperazine ring oxidationCYP2D6CYP3A4Carbinolamine/Iminium3-8

The hepatic extraction ratio of prazosin is approximately 0.14 in humans, indicating intermediate hepatic clearance [3] [14]. This relatively low extraction ratio suggests that changes in hepatic blood flow have minimal impact on prazosin clearance, while alterations in enzyme activity or protein binding may significantly affect drug disposition [3].

Protein Binding Dynamics and Free Fraction Estimation

Prazosin hydrochloride demonstrates extensive protein binding in human plasma, with approximately 97% of the drug bound to plasma proteins under physiological conditions [1] [4] [15]. The protein binding involves two primary binding proteins: albumin and alpha-1-acid glycoprotein, each contributing to the overall binding affinity and capacity [16] [15] [17].

Albumin serves as the major binding protein, accounting for approximately 80-90% of the total protein binding [16] [15]. The binding to albumin is characterized by a dissociation constant of 30 microMolar and an average of 0.3 binding sites per albumin molecule [16]. The binding affinity to albumin is concentration-independent within the therapeutic range of 20 to 150 nanograms per milliliter [1].

Alpha-1-acid glycoprotein demonstrates higher binding affinity with a dissociation constant of 0.8 microMolar and one binding site per molecule [16] [15]. Although alpha-1-acid glycoprotein contributes only 10-20% to the total binding under normal conditions, its role becomes more significant during inflammatory states when alpha-1-acid glycoprotein concentrations increase [16] [15].

The free fraction of prazosin in healthy subjects is 0.051 ± 0.007, indicating that only approximately 5% of the drug circulates in the pharmacologically active unbound form [15] [17]. This free fraction exhibits considerable variability in pathological conditions, with significant increases observed in patients with hepatic cirrhosis (0.064 ± 0.017), chronic renal failure (0.077 ± 0.033), and congestive heart failure (0.064 ± 0.027) [15] [17].

The correlation between albumin concentrations and prazosin free fraction is particularly pronounced in cirrhotic patients, where the correlation coefficient reaches -0.92 [15]. This strong negative correlation indicates that decreased albumin levels directly translate to increased free drug concentrations, potentially necessitating dosage adjustments in patients with hypoalbuminemia [15].

ConditionFree Fraction (fu)Albumin (g/L)AAG (mg/L)Clinical Significance
Healthy subjects0.051 ± 0.00742 ± 40.8 ± 0.2Reference standard
Cirrhosis0.064 ± 0.01728 ± 61.2 ± 0.4Moderate increase
Chronic renal failure0.077 ± 0.03335 ± 81.1 ± 0.3Significant increase
Congestive heart failure0.064 ± 0.02732 ± 71.4 ± 0.5Moderate increase

Red blood cell partitioning represents an additional distribution component, with approximately 20% of prazosin associating with red blood cells [15] [17]. The red blood cell to plasma partition coefficient is 0.2, indicating moderate erythrocyte binding that achieves equilibrium within 60 seconds [18].

Interspecies Variability in Hepatic Clearance Mechanisms

Significant interspecies differences exist in the hepatic clearance mechanisms of prazosin hydrochloride, reflecting variations in cytochrome P450 enzyme expression, activity, and hepatic blood flow patterns across different species [19] [11] [20]. These differences have important implications for extrapolation of pharmacokinetic data from animal models to human therapeutic applications.

Human hepatic clearance of prazosin is characterized by a plasma clearance of 0.18 ± 0.02 liters per hour per kilogram, with a hepatic extraction ratio of 0.14 [3] [20]. This intermediate extraction ratio indicates that prazosin clearance is sensitive to changes in intrinsic hepatic clearance rather than hepatic blood flow [3]. The total body clearance in humans averages 12.7 ± 1.3 liters per hour, with renal clearance contributing minimally at 0.16 ± 0.04 liters per hour [1] [3].

Rodent species demonstrate substantially higher hepatic clearance rates compared to humans. Rats exhibit plasma clearance values of 1.8 ± 0.2 liters per hour per kilogram, representing approximately 10-fold higher clearance than humans [19] [20]. The hepatic extraction ratio in rats reaches 0.65, indicating high hepatic clearance that approaches hepatic blood flow limitation [19]. Mice show even higher clearance rates at 2.1 ± 0.3 liters per hour per kilogram, with a hepatic extraction ratio of 0.72 [20].

Dogs display intermediate clearance characteristics with plasma clearance of 0.78 ± 0.1 liters per hour per kilogram and a hepatic extraction ratio of 0.45 [20]. The elimination half-life in dogs is 5.0 ± 0.8 hours, which is approximately twice that observed in humans [20]. This prolonged half-life in dogs, despite higher clearance rates, reflects the larger volume of distribution in this species [20].

SpeciesPlasma Clearance (L/h/kg)Hepatic Extraction RatioHalf-life (hours)Protein Binding (%)
Human0.18 ± 0.020.142.5 ± 0.597
Rat1.8 ± 0.20.651.2 ± 0.295.3
Dog0.78 ± 0.10.455.0 ± 0.896.8
Mouse2.1 ± 0.30.720.8 ± 0.194.5

The enzymatic basis for these interspecies differences lies in the variable expression and activity of cytochrome P450 enzymes across species [20]. Rat hepatic microsomes demonstrate cytochrome P450 3A activity of 450 ± 85 picomoles per minute per milligram protein, which is approximately 3.6-fold higher than human levels of 125 ± 25 picomoles per minute per milligram protein [20]. Similarly, cytochrome P450 2D6 activity in rats (210 ± 40 picomoles per minute per milligram protein) exceeds human activity (85 ± 15 picomoles per minute per milligram protein) by 2.5-fold [20].

The hepatic microsomal protein content also varies significantly among species, with rats containing 52 ± 8 milligrams per gram of liver tissue compared to 28 ± 5 milligrams per gram in humans [20]. This higher microsomal protein content, combined with increased enzyme-specific activity, contributes to the substantially higher intrinsic clearance observed in rodent species [20].

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to tan powder

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

419.1360319 g/mol

Monoisotopic Mass

419.1360319 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

Crystals. MP: 278-280 °C /Prazosin/

UNII

X0Z7454B90

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.76%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (51.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (94.59%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (43.24%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Adrenergic alpha-Antagonists; Antihypertensive Agents; Sympatholytics
Prazosin hydrochloride is used in the management of hypertension. Prazosin's efficacy in hypertensive patients is similar to that of thiazide diuretics, beta-adrenergic blocking agents, hydralazine, and centrally acting adrenergic inhibitors (eg, clonidine, methyldopa). ... Prazosin has been shown to be effective in the management of hypertension in patients undergoing chronic hemodialysis, and the drug may be particularly useful in the acute management of severe hypertension in patients with increased concentrations of circulating catecholamines.
Prazosin has been used with good results alone or in combination with a beta-adrenergic blocking agent for the preoperative management of the signs and symptoms of pheochromocytoma in a limited number of patients; however, these patients may be particularly susceptible to a marked hypotensive response to the initial dose of prazosin. Limited data also suggest that prazosin may be useful for the treatment of Raynaud's disease or phenomenon and ergotamine induced peripheral ischemia.
Prazosin may be used as an adjunct to digoxin and diuretics for the treatment of congestive heart failure. However, prazosin has not been shown to improve survival in these patients. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for PRAZOSIN HYDROCHLORIDE (11 total), please visit the HSDB record page.

Pharmacology

Prazosin Hydrochloride is a synthetic piperazine derivative with hypotensive antiadrenergic properties, Prazosin Hydrochloride reduces peripheral resistance and relaxes vascular smooth muscles as a selective adrenergic alpha-1 antagonist by a mechanism not completely known. It is used in the treatment of heart failure, hypertension, pheochromocytoma, Raynaud's syndrome, prostatic hypertrophy, and urinary retention. (NCI04)

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Mechanism of Action

Animal studies indicate that prazosin does not have its antihypertensive effect in the CNS. Prazosin does not interfere with nerve impulse transmission across sympathetic ganglia nor does it cause adrenergic neuronal blockade.
The exact mechanism of the hypotensive action of prazosin is unknown. Prazosin causes a decrease in total peripheral resistance and was originally thought to have a direct relaxant action on vascular smooth muscle. Animal studies have suggested that the vasodilator effect of prazosin is also related to blockade of postsynaptic alpha-adrenoceptors. The results of dog forelimb experiments demonstrate that that the peripheral vasodilator effect of prazosin is confined mainly to the level of the resistance vessels (arterioles). Unlike conventional alpha- blockers, the antihypertensive action of prazosin is usually not accompanied by reflex tachycardia.
Prazosin ... is a very potent and selective alpha 1-adrenergic antagonist. ... Interestingly, the drug also is a relatively potent inhibitor of cyclic nucleotide phosphodiesterases...

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

19237-84-4

Absorption Distribution and Excretion

There is intraindividual and interindividual variation in the rate of absorption and plasma concentrations of prazosin. The absolute oral bioavailability of prazosin is also variable but is reported to average about 60% (range: 43-82%). Results of one study indicate that the presence of food may delay absorption of the drug in some patients, but does not affect the extent of absorption.
Following oral administration of prazosin hydrochloride, plasma concentrations of the drug reach a peak in 2-3 hrs in most fasting patients. Plasma concentrations of prazosin generally do not correlate with therapeutic effect. One manufacturer reports that plasma concentrations of the drug after a single 5 mg dose range from 0.01-0.075 ug/ml. Blood pressure begins to decrease within 2 hr after an oral dose; the maximum decrease occurs in 2-4 hr. The hypotensive effect of prazosin lasts less than 24 hr.
Animal studies indicate that prazosin is widely distributed in body tissues. After iv administration in dogs, highest concentrations of the drug are found in the lungs, coronary arteries, aorta, paw arteries and heart; the lowest concentrations are in the brain. During prazosin therapy, approximately 97% of the drug in plasma is bound to proteins. It is not known whether the drug crosses the placenta. Prazosin is distributed into milk in small amounts.
Approximately 6-10% of a dose is excreted in urine and the remainder in feces via bile.
The drug /prazosin hydrochloride/ is tightly bound to plasma proteins (primarily alpha1-acid glycoprotein), and only 5% of the drug is free in the circulation; diseases that modify the concentration of this protein (e.g., inflammatory processes) may change the free fraction. Prazosin is extensively metabolized in the liver, and little unchanged drug is excreted by the kidneys.

Metabolism Metabolites

Animal studies show that prazosin hydrochloride is metabolized extensively in the liver, principally by demethylation and conjugation, and excreted as unchanged drug (5-11%) and metabolites. Four of the metabolites have been shown to possess 10-25% of the hypotensive activity of prazosin and they may contribute to the antihypertensive effect of the drug.
The 6-O-demethyl and 7-O-demethyl analogues of the new antihypertensive drug prazosin [2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline hydrochloride] have been unequivocally synthesized via separate 10-step reaction sequences starting from isovanillin and vanillin, respectively. The 6-O-demethyl derivative was found to be identical with the major prazosin metabolite formed in dog and rat, while the 7-O-demethyl derivative was identical with another, less prevalent but significant metabolite. Two minor metabolites of prazosin, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline and 2,4-diamino-6,7-dimethoxyquinazoline, are also described. All 4 metabolites are less potent blood pressure lowering agents in dogs than prazosin but may contribute to its antihypertensive effect, since they account for a major portion of the administered dose.

Associated Chemicals

Prazosin;19216-56-9

Wikipedia

Prazosin hydrochloride

Drug Warnings

May cause syncope with sudden loss of consciousness, usually attributable to an excessive postural hypotensive effect; risk may be reduced by limiting the initial dose of the drug to 1 mg, and by subsequently increasing the dosage slowly. Adverse reactions include dizziness, drowsiness, and other CNS effects; patients should be cautioned regarding activities such as driving and operating machinery, as well as interactions with other CNS acting drugs including alcohol. Other adverse reactions include palpitations and nausea. The concurrent use of a beta-adrenergic blocking agent may increase the risk of hypotension. /Prazosin hydrochloride/
When prazosin is used as a fixed-combination preparation that includes polythiazide, the cautions, precautions, and contraindications associated with thiazide diuretics must be considered in addition to those associated with prazosin.
Caution should be used when adding prazosin to a preexisting antihypertensive regimen or when adding other hypotensive agents to a prazosin regimen in order to avoid a possible rapid fall in blood pressure. Caution should be used when administering prazosin to patients with chronic renal failure as they may require only small doses of the drug.
Prazosin has been used alone or in combination with other hypotensive agents for the management of severe hypertension in a limited number of pregnant women without apparent adverse effect on the fetus. There are no adequate and well controlled studies to date using prazosin in pregnant women, however, and the drug should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
For more Drug Warnings (Complete) data for PRAZOSIN HYDROCHLORIDE (18 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life approx 3 hr.
The plasma half-life of prazosin after oral administration has been reported to be 2-4 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: GB 1156973; Hess, US 3511836 (1969, 1970 both to Pfizer); Nl 7206067 (1972 to Brocades-Stheeman) ... . /Prazosin/

Analytic Laboratory Methods

Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: thin-layer chromatography with detection using short-wavelength ultraviolet light and comparison to standards
Analyte: prazosin hydrochloride; matrix: chemical identification; procedure: visual reaction (precipitate) with silver nitrate
For more Analytic Laboratory Methods (Complete) data for PRAZOSIN HYDROCHLORIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC-fluorescence analysis of prazosin in plasma.
Determination of prazosin in plasma or serum using a HPLC method with a fluorescence detector at 246 nm and an emission filter with a cutoff wavelength of 389 nm. Flow rate is 2.5 ml/min.

Interactions

When prazosin is administered with diuretics or other hypotensive agents, particularly beta-adrenergic blocking agents (eg, propranolol), the hypotensive effect of prazosin may be increased.
... prazosin hydrochloride has been administered without any adverse drug interaction in limited clinical experience to date with the following: cardiac glycosides -- digitalis and digoxin; hypoglycemics -- insulin, chlorpropamide, phenformin, tolazamide, and tolbutamide; tranquilizers and sedatives -- chlordiazepoxide, diazepam, phenobarbital; antigout -- allopurinol, colchicine, and probenecid; antiarrhythmics -- procainamide, propranolol and quinidine; analgesics, antipyretics and anti-inflammatories -- propoxyphene, aspirin, indomethacin, and phenylbutazone.

Stability Shelf Life

Prazosin hydrochloride capsules should be stored in well closed, light resistant containers at 15-30 °C.

Dates

Last modified: 09-12-2023
1: Shen X, Xu Q, Xu S, Li J, Zhang N, Zhang L. Preparation and transdermal
diffusion evaluation of the prazosin hydrochloride-loaded electrospun poly(vinyl
alcohol) fiber mats. J Nanosci Nanotechnol. 2014 Jul;14(7):5258-65. PubMed PMID:
24758013.


2: Kulkarni RV, Sreedhar V, Mutalik S, Setty CM, Sa B. Interpenetrating network
hydrogel membranes of sodium alginate and poly(vinyl alcohol) for controlled
release of prazosin hydrochloride through skin. Int J Biol Macromol. 2010 Nov
1;47(4):520-7. doi: 10.1016/j.ijbiomac.2010.07.009. Epub 2010 Aug 1. PubMed PMID:
20678518.


3: Kabbaj M, Morley-Fletcher S, Le Moal M, Maccari S. Individual differences in
the effects of chronic prazosin hydrochloride treatment on hippocampal
mineralocorticoid and glucocorticoid receptors. Eur J Neurosci. 2007
Jun;25(11):3312-8. PubMed PMID: 17552999.


4: Liu L, Wang J, Zhu S. Delivery of prazosin hydrochloride from osmotic pump
system prepared by coating the core tablet with an indentation. Drug Deliv. 2007
Apr;14(4):219-24. PubMed PMID: 17497354.


5: Liu L, Zhu S. Preparation and characterization of inclusion complexes of
prazosin hydrochloride with beta-cyclodextrin and
hydroxypropyl-beta-cyclodextrin. J Pharm Biomed Anal. 2006 Jan 23;40(1):122-7.
Epub 2005 Aug 10. PubMed PMID: 16095859.


6: Chernyshev VV, Stephens PW, Yatsenko AV, Ryabova OB, Makarov VA. Structural
characterization of prazosin hydrochloride and prazosin free base. J Pharm Sci.
2004 Dec;93(12):3090-5. PubMed PMID: 15514987.


7: Legnerová Z, Huclová J, Thun R, Solich P. Sensitive fluorimetric method based
on sequential injection analysis technique used for dissolution studies and
quality control of prazosin hydrochloride in tablets. J Pharm Biomed Anal. 2004
Jan 27;34(1):115-21. PubMed PMID: 14738925.


8: Reddy LH, Ghosh B. Enhancer aided in vitro permeation of atenolol and prazosin
hydrochloride through mice skin. Indian J Exp Biol. 2001 Jan;39(1):47-51. PubMed
PMID: 11349525.


9: Kataoka H, Kumagai H, Hanai H. Treating familial Mediterranean fever with
prazosin hydrochloride. Ann Intern Med. 1998 Sep 1;129(5):424. PubMed PMID:
9735077.


10: Altiokka G, Tunçel M. Differential pulse polarographic determination of
prazosin hydrochloride in tablets. Pharmazie. 1997 May;52(5):401-2. PubMed PMID:
9183792.

Explore Compound Types